molecular formula C20H22F2N2O2 B2914534 2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide CAS No. 941964-73-4

2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide

Cat. No.: B2914534
CAS No.: 941964-73-4
M. Wt: 360.405
InChI Key: JMHCLRWBHHBVSS-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide is a synthetic organic compound characterized by the presence of fluorophenyl groups and a morpholinoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 2-chloro-N-(2-chloroethyl)morpholine.

    Reaction: The 4-fluoroaniline is first reacted with acetic anhydride to form N-(4-fluorophenyl)acetamide.

    Substitution: The N-(4-fluorophenyl)acetamide is then reacted with 2-chloro-N-(2-chloroethyl)morpholine in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl groups may interact with hydrophobic pockets in proteins, while the morpholinoethyl moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethylamine
  • 4-Fluorophenylacetic acid
  • 4-Fluoro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide

Uniqueness

2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide is unique due to the presence of both fluorophenyl and morpholinoethyl groups, which provide a combination of hydrophobic and hydrogen-bonding interactions. This makes it a versatile compound for various applications, particularly in medicinal chemistry where such interactions are crucial for drug design.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O2/c21-17-5-1-15(2-6-17)13-20(25)23-14-19(24-9-11-26-12-10-24)16-3-7-18(22)8-4-16/h1-8,19H,9-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHCLRWBHHBVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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